Further research is needed to determine the safety and efficacy of BMS-299897 in humans with Alzheimer's disease. Additionally, developing brain-penetrant positron emission tomography (PET) ligands for γ-secretase could provide valuable biomarkers to assess target engagement and optimize dosing regimens in clinical trials. [, ]
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: